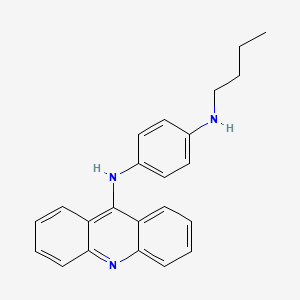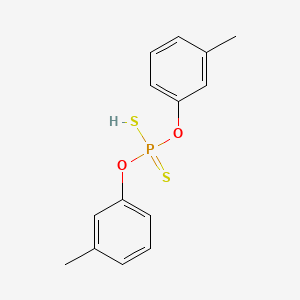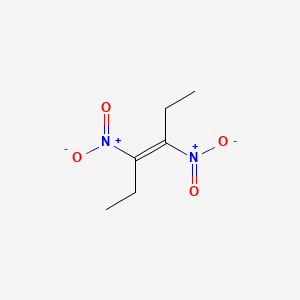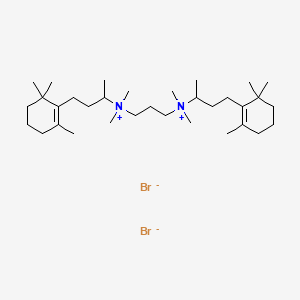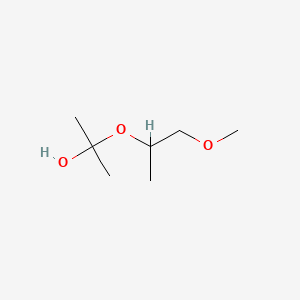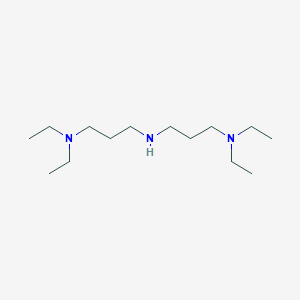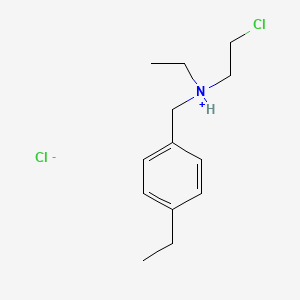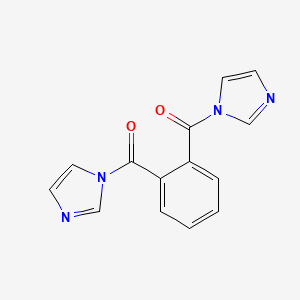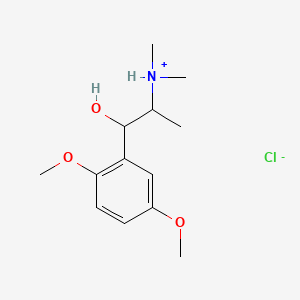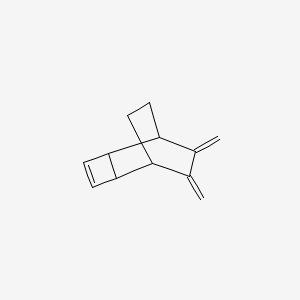
Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- is a complex organic compound with the molecular formula C12H14. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings and multiple double bonds. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(42202,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- typically involves multiple steps, starting from simpler organic molecules One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and other functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- is studied for its potential interactions with biological molecules. Its stability and reactivity make it a useful tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic tools.
Industry
In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tricyclic molecules with different functional groups and structural variations. Examples include:
- Tricyclo(4.2.2.02,5)decane
- Tricyclo(4.2.2.02,5)dec-7-ene
- Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-dimethyl-
Uniqueness
What sets Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- apart is its specific arrangement of methylene groups and the resulting reactivity. This unique structure allows for specific interactions and reactions that may not be possible with other similar compounds.
Propiedades
Número CAS |
57297-56-0 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
7,8-dimethylidenetricyclo[4.2.2.02,5]dec-3-ene |
InChI |
InChI=1S/C12H14/c1-7-8(2)10-4-3-9(7)11-5-6-12(10)11/h5-6,9-12H,1-4H2 |
Clave InChI |
ZOFZXGBHQXCMJY-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2CCC(C1=C)C3C2C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)
![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)
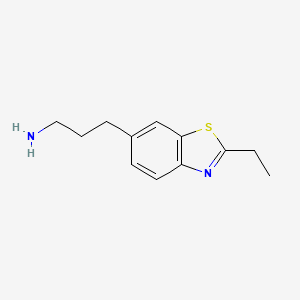
![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
